molecular formula C17H16ClF3N6O B2367141 1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile CAS No. 303152-97-8

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile

Cat. No. B2367141
CAS RN: 303152-97-8
M. Wt: 412.8
InChI Key: RJTHHWBHBOJOCW-HWKANZROSA-N
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Description

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C17H16ClF3N6O and its molecular weight is 412.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity Studies

  • The chemical's enaminonitrile derivatives have been used in reactions with various compounds to synthesize diverse heterocyclic compounds, illustrating its utility in organic synthesis and heterocyclic chemistry. These reactions include the formation of pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of the compound in synthesizing a wide range of heterocyclic structures (Abdallah, 2007; Khashi et al., 2015; Fikry et al., 2015).

Molecular Structure and Supramolecular Aggregation

  • Studies on the molecular structure and hydrogen-bonded ribbons in similar compounds indicate a significant interest in understanding the conformational and crystalline properties of these substances. This research contributes to the broader field of crystallography and molecular design (Trilleras et al., 2008).

Catalytic Synthesis and Novel Multicomponent Reactions

  • The compound's derivatives have been employed in novel multicomponent synthesis reactions, showcasing its role as a building block in creating complex organic compounds. This includes the synthesis of pyridine-pyrimidines using ionic liquids as catalysts, underlining its significance in green chemistry and catalysis (Rahmani et al., 2018).

Crystal Structure Analysis in Heterocyclic Chemistry

  • Investigations into the crystal structures of closely related compounds have been conducted, providing insights into the structural aspects of heterocyclic chemistry and the reaction mechanisms of similar compounds (Liu et al., 2013).

Enaminonitriles in Heterocyclic Synthesis

  • The compound's enaminonitrile derivatives are used extensively in heterocyclic synthesis, highlighting its role in the development of new medicinal and biologically active compounds. This includes the synthesis of antipyrine derivatives and pyrimidine derivatives, further emphasizing its importance in pharmaceutical chemistry (Fadda et al., 2012).

Molecular Docking and Screening

  • The derivatives of this compound have been subject to molecular docking and in vitro screening, indicating their potential use in drug discovery and design. This includes studies on binding energies and antimicrobial activities, suggesting its applicability in developing new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N6O/c1-26(2)5-3-14-12(8-22)16(28)25-10-27(14)6-4-23-15-13(18)7-11(9-24-15)17(19,20)21/h3,5,7,9-10H,4,6H2,1-2H3,(H,23,24)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTHHWBHBOJOCW-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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